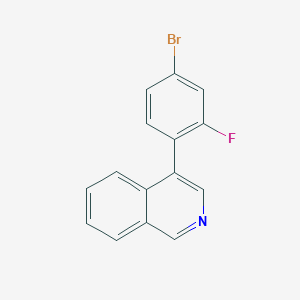

4-(4-Bromo-2-fluorophenyl)isoquinoline

Beschreibung

Significance of Isoquinoline (B145761) Core Structures in Contemporary Chemistry

The isoquinoline scaffold, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry and drug discovery. researchgate.netrsc.org It is recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in bioactive compounds. nih.govnih.gov

The prevalence of the isoquinoline motif is extensive, found in numerous naturally occurring alkaloids with potent physiological effects. mdpi.comrsc.org This natural precedent has inspired chemists to explore isoquinoline derivatives for a vast array of therapeutic applications. nih.govnih.gov Research has shown that compounds containing the isoquinoline core exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govmdpi.comamerigoscientific.comnih.gov Consequently, at least 38 drugs based on the isoquinoline structure are in clinical use or trials for treating a wide range of diseases, from cancer and infections to cardiovascular and nervous system disorders. nih.gov The structural rigidity and the ability of the nitrogen atom to participate in hydrogen bonding make the isoquinoline core an ideal template for designing molecules with specific three-dimensional orientations for optimal target interaction. jocpr.com

Strategic Importance of Halogenated Aromatic Scaffolds in Molecular Design

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto aromatic rings is a powerful and widely used strategy in molecular design, particularly in medicinal chemistry. acs.orgnih.gov Halogens can profoundly influence a molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile. jocpr.comnih.gov

Key effects of halogenation include:

Modulation of Lipophilicity: Halogens can increase a molecule's lipophilicity (fat solubility), which can enhance its ability to cross cell membranes and improve bioavailability. jocpr.com For instance, fluoro-arenes are typically more lipophilic than their non-fluorinated counterparts. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategically placing fluorine atoms can block sites of metabolism, thereby increasing a drug's half-life. nih.gov

Target Binding Interactions: Halogens can alter the electronic nature of the aromatic ring and participate in specific non-covalent interactions. jocpr.com While fluorine is a good hydrogen bond acceptor, the heavier halogens (chlorine, bromine, and iodine) can act as Lewis acids and form "halogen bonds" with electron-donating atoms like oxygen or nitrogen in biological targets such as proteins. acs.org These interactions can significantly contribute to binding affinity and selectivity. acs.orgacs.org

Bioisosterism: Halogen atoms are often used as bioisosteres for other functional groups. For example, a chlorine atom has similar physicochemical properties to a methyl group and can be used as a replacement to fine-tune a molecule's properties. nih.gov

The increasing appreciation for these effects is reflected in the fact that a significant percentage of drugs in clinical trials are halogenated. acs.org

Positioning of 4-(4-Bromo-2-fluorophenyl)isoquinoline within Current Organic and Medicinal Chemistry Paradigms

This compound emerges as a compound of significant interest by combining the privileged isoquinoline core with a strategically di-halogenated phenyl ring. This specific combination of a bromine and a fluorine atom on the phenyl substituent positions it as a valuable entity in modern chemical research for several reasons.

The compound serves as a versatile building block in organic synthesis. smolecule.com Its structure contains multiple reactive sites that can be used to construct more complex molecular architectures, making it a useful intermediate for creating diverse chemical libraries. smolecule.comresearchgate.net

In the context of medicinal chemistry, the molecule's structure is highly relevant. The isoquinoline core provides a well-established foundation for biological activity, while the halogenated phenyl group offers opportunities for fine-tuning. The fluorine atom can enhance metabolic stability and membrane permeability, and the bromine atom can participate in halogen bonding to improve target affinity. nih.govacs.orgsmolecule.com Indeed, derivatives of this compound have been investigated for their potential in neuropharmacology, specifically for their inhibitory activity against monoamine oxidase B, an enzyme implicated in neurological disorders like Parkinson's disease. smolecule.com

Furthermore, the presence of fluorine and the extended aromatic system suggest potential applications in material science, for example, in the development of materials for organic light-emitting diodes (OLEDs) or other electronic devices where properties like thermal stability are desirable. smolecule.com Therefore, this compound is positioned at the intersection of synthetic methodology, drug discovery, and materials science, representing a scaffold with considerable potential for future research and application. smolecule.com

Chemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | smolecule.com |

| Molecular Formula | C₁₅H₉BrFN | smolecule.com |

| Molecular Weight | 302.14 g/mol | smolecule.com |

| CAS Number | 1187163-16-1 | smolecule.com |

| Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2C3=C(C=C(C=C3)Br)F | smolecule.com |

| InChI Key | PNLWGQXNLLSZQA-UHFFFAOYSA-N | smolecule.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromo-2-fluorophenyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrFN/c16-11-5-6-13(15(17)7-11)14-9-18-8-10-3-1-2-4-12(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLWGQXNLLSZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 4 Bromo 2 Fluorophenyl Isoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for the functionalization of 4-(4-bromo-2-fluorophenyl)isoquinoline. The feasibility of an SNAr reaction is highly dependent on the electronic activation of the aryl halide. Specifically, the reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the bromine atom).

In the structure of this compound, the bromine atom is located at the C4 position of the phenyl ring. This position is ortho to a fluorine atom and para to the isoquinoline (B145761) substituent. Both fluorine and the isoquinoline ring are electron-withdrawing, which serves to activate the C-Br bond toward nucleophilic attack. This activation occurs through the stabilization of the negative charge in the intermediate Meisenheimer complex.

Despite this electronic activation, SNAr reactions on aryl bromides are generally less facile than on their corresponding chlorides or fluorides and often require forcing conditions, such as high temperatures and strong nucleophiles. The bromine atom can theoretically be replaced by various nucleophiles, facilitating the introduction of different substituents. smolecule.com However, transition-metal-catalyzed cross-coupling reactions are typically more efficient and are the preferred method for functionalizing this position.

Table 1: Plausible SNAr Reactions and Conditions

| Nucleophile | Potential Product | Typical Conditions |

|---|---|---|

| Sodium methoxide (NaOMe) | 4-(2-Fluoro-4-methoxyphenyl)isoquinoline | High Temperature, Polar aprotic solvent (e.g., DMSO, DMF) |

| Ammonia (NH₃) or Amines (RNH₂) | 4-(4-Amino-2-fluorophenyl)isoquinoline | High Pressure, High Temperature |

| Sodium cyanide (NaCN) | 4-(3-Fluoro-4-cyanophenyl)isoquinoline | High Temperature, Solvent such as DMF or NMP |

Electrophilic Aromatic Substitution on the Isoquinoline and Fluorophenyl Moieties

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. wikipedia.orgwikipedia.org However, the reactivity of the two aromatic systems in this compound towards electrophiles is significantly attenuated.

The isoquinoline nucleus is a heteroaromatic system containing a pyridine (B92270) ring fused to a benzene (B151609) ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom and is thus strongly deactivated towards electrophilic attack, similar to pyridine itself. wikipedia.org Electrophilic substitution on the isoquinoline scaffold, when forced, typically occurs on the more electron-rich benzene ring, preferentially at the C5 and C8 positions. In the case of the title compound, the presence of the bulky 4-(4-bromo-2-fluorophenyl) substituent at the C4 position may sterically hinder attack at the C5 position, potentially favoring substitution at C8.

The 4-bromo-2-fluorophenyl ring is also heavily deactivated towards EAS. Both the bromine and fluorine atoms are electron-withdrawing through induction, reducing the nucleophilicity of the ring. Furthermore, the large isoquinoline substituent also acts as a deactivating group. Consequently, subjecting this molecule to standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) would require harsh conditions and would likely result in low yields or no reaction on this ring. masterorganicchemistry.com

Transition-Metal-Catalyzed Functionalization of the Carbon-Halogen Bonds

The carbon-bromine bond on the phenyl ring is the most versatile site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to diversify the core structure under relatively mild conditions.

The palladium-catalyzed cross-coupling reactions are particularly effective for aryl bromides, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronate ester) to form a new C-C bond. wikipedia.orgberkeley.edu This is a highly reliable method for synthesizing biaryl compounds or for introducing alkyl and vinyl groups.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a powerful tool for constructing carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org

Table 2: Representative Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 4-(Aryl-substituted-2-fluorophenyl)isoquinoline |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(4-Alkynyl-2-fluorophenyl)isoquinoline |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃, XPhos, NaOt-Bu | 4-(4-Aminated-2-fluorophenyl)isoquinoline |

Direct C-H activation is a modern strategy for molecular functionalization that avoids the need for pre-functionalized substrates. nih.gov For isoquinoline systems, the nitrogen atom can act as a directing group to facilitate C-H activation at adjacent positions. However, in this compound, the C1 and C3 positions are adjacent to the nitrogen, but the C4 position is already occupied by a large aryl group. Direct functionalization of the C4 position is known to be challenging. nih.gov While rhodium(III)-catalyzed C-H activation has been used to synthesize complex isoquinolines, these methods often build the ring system from simpler precursors. smolecule.com Applying C-H activation to the pre-formed this compound might allow for functionalization at other sites, such as C8 on the isoquinoline's benzene ring, but this has not been specifically documented for this compound.

Reactivity of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring imparts basic and nucleophilic character. The nitrogen can be readily protonated by acids to form salts. It can also react with electrophiles, such as alkyl halides or methyl triflate, to form a quaternary N-alkylisoquinolinium salt.

The formation of an isoquinolinium salt has significant electronic consequences. The positive charge on the nitrogen atom strongly deactivates the entire heterocyclic ring system towards electrophilic attack. Conversely, it greatly activates the ring, particularly at the C1 position, towards nucleophilic attack. While no reactions have been reported on the N-alkylated derivative of this compound, it is plausible that this strategy could enable the introduction of nucleophiles at the C1 position. researchgate.net

Biological Activity and Mechanistic Investigations of 4 4 Bromo 2 Fluorophenyl Isoquinoline and Its Analogs

In Vitro Pharmacological Profiling Strategies

In the absence of any primary research on the biological activity of 4-(4-Bromo-2-fluorophenyl)isoquinoline, no enzyme kinetics or inhibition mechanism studies are available. Such studies are contingent on first identifying a biological target that is modulated by the compound.

Cellular Assay Development for Target Engagement

To validate that a compound like this compound reaches and interacts with its intended molecular target within a complex cellular environment, the development of robust target engagement assays is a critical step. catapult.org.uk These assays are essential for distinguishing whether a compound's lack of efficacy is due to a failure to engage the target or because modulating the target does not affect the disease pathway. catapult.org.uk A variety of methods, both label-free and probe-based, can be employed to confirm and quantify this interaction in intact cells or tissues. pelagobio.comkinampark.com

One prominent label-free method is the Cellular Thermal Shift Assay (CETSA). pelagobio.compromegaconnections.com CETSA operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. catapult.org.uk In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble (unaggregated) target protein is quantified, often by Western blot or mass spectrometry. catapult.org.ukpromegaconnections.com A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement. nih.gov This technique is advantageous as it can be performed in intact cells and tissues under physiological conditions without chemically modifying the compound or the target protein. pelagobio.com

Probe-displacement assays offer another powerful approach. promegaconnections.com These methods utilize a probe, which could be a fluorescently labeled tracer or an affinity-based chemical probe, that binds to the target protein. promegaconnections.com The ability of an unlabeled test compound, such as this compound, to compete with and displace the probe is then measured. The NanoBRET® Target Engagement (TE) method, for example, uses bioluminescence resonance energy transfer between a luciferase-tagged target protein and a fluorescent tracer to monitor compound binding in living cells. promegaconnections.com

Chemoproteomic approaches, such as activity-based protein profiling (ABPP), can provide a broader view of a compound's interactions across the proteome. nih.gov These methods use reactive probes to covalently label active sites of enzymes, allowing for the assessment of a compound's on-target and off-target activities simultaneously. nih.gov This is particularly valuable for kinase inhibitors, where broad profiling against hundreds of kinases can provide a comprehensive selectivity profile. nih.gov

The selection of an appropriate assay depends on the target class and available tools, but the goal remains to obtain direct evidence of probe-protein interactions, moving beyond distal readouts (like cell viability) to more proximal assays that confirm the physical binding event. nih.gov

Signaling Pathway Modulation Analyses

Once target engagement is confirmed, the next step is to understand the downstream consequences of this interaction on cellular signaling pathways. Isoquinoline (B145761) alkaloids are known to interfere with multiple pathways crucial for cell growth, proliferation, and survival. nih.govnih.govuel.ac.uk Analysis of these pathways can elucidate the mechanism of action of this compound.

A primary focus of such an investigation would be on key cancer-related signaling pathways, as isoquinolines have frequently demonstrated anticancer effects. nih.govresearchgate.net Prominent among these are the mitogen-activated protein kinase (MAPK) pathways, which regulate processes like cell growth and differentiation. nih.gov The MAPK family includes extracellular signal-regulated kinases (ERKs), often associated with cell survival, and the stress-responsive c-Jun N-terminal kinases (JNKs) and p38-MAPKs, which can mediate apoptosis. nih.gov Investigating the phosphorylation status of key proteins within these cascades (e.g., ERK, JNK, p38) following treatment with the compound would reveal its modulatory effects.

The PI3K/Akt/mTOR pathway is another critical signaling axis that is often dysregulated in cancer, controlling cell survival and metabolism. nih.gov Many natural and synthetic isoquinolines have been shown to inhibit this pro-survival pathway. nih.govresearchgate.net Analysis would involve measuring the phosphorylation levels of Akt and downstream targets like mTOR to determine if this compound exerts its effects through this mechanism.

Furthermore, the NF-κB signaling pathway, a key regulator of inflammation and cell survival, is a known target for isoquinoline compounds. nih.govnih.gov Cellular assays could measure the activation of NF-κB by monitoring the phosphorylation and degradation of its inhibitor, IκB, or by using reporter gene assays to quantify NF-κB transcriptional activity.

These analyses are typically performed using techniques such as Western blotting to detect changes in protein phosphorylation, quantitative PCR (qPCR) to measure changes in target gene expression, and high-content imaging or reporter assays to assess pathway activity within cells.

Structure-Activity Relationship (SAR) Studies of the Isoquinoline Scaffold

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, SAR studies would systematically explore how modifications to the isoquinoline core and the pendant phenyl ring affect target interaction and cellular potency.

The nature and position of substituents on both the isoquinoline and phenyl rings are critical determinants of biological activity. nih.gov For this compound, the bromine and fluorine atoms on the phenyl ring play key roles in modulating electronic and steric properties, which in turn influence target binding affinity.

A systematic SAR study would involve synthesizing analogs with various substituents at these positions. For instance, replacing the bromine atom with other halogens (Cl, I) or with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CN, -NO₂) groups would probe the electronic requirements for optimal activity. Similarly, the impact of the ortho-fluoro substituent, which can influence the conformation of the molecule, could be explored by replacing it with hydrogen or a larger group. Modifications could also be made to the isoquinoline ring itself, for example, at the C-1, C-3, or C-7 positions, to explore additional interaction points with the target protein. nih.gov

The biological activity of these synthesized analogs would be evaluated in biochemical and cellular assays to generate quantitative SAR data, as illustrated in the hypothetical table below.

| Compound | R1 (Phenyl Ring) | R2 (Phenyl Ring) | Target Kinase IC₅₀ (nM) |

| This compound | 4-Br | 2-F | 50 |

| Analog A | 4-Cl | 2-F | 75 |

| Analog B | 4-CH₃ | 2-F | 250 |

| Analog C | 4-Br | H | 120 |

| Analog D | 4-Br | 2-Cl | 60 |

This table contains hypothetical data for illustrative purposes.

The spatial arrangement of the key structural motifs is crucial for precise interaction with a biological target. Investigating positional isomers of this compound would provide critical information on the required geometry for target binding.

One set of isomers involves the position of the phenyl ring on the isoquinoline core. Moving the (4-bromo-2-fluorophenyl) group from the C-4 position to the C-1 or C-3 position would drastically alter the molecule's three-dimensional shape and its presentation of key binding features to the target. nih.gov It is common for such positional isomers to exhibit vastly different biological activities, with one isomer often being significantly more potent than the others.

| Isomer | Substitution Pattern | Target Kinase IC₅₀ (nM) |

| Parent Compound | This compound | 50 |

| Positional Isomer 1 | 1-(4-Bromo-2-fluorophenyl)isoquinoline | >1000 |

| Positional Isomer 2 | 4-(3-Bromo-2-fluorophenyl)isoquinoline | 450 |

| Positional Isomer 3 | 4-(2-Bromo-4-fluorophenyl)isoquinoline | 800 |

This table contains hypothetical data for illustrative purposes.

For biaryl compounds like 4-phenylisoquinolines, the torsional or dihedral angle between the two aromatic rings is a critical parameter for biological activity. nih.govpsu.edu The molecule's ability to adopt a specific low-energy conformation that is complementary to the target's binding site is often a prerequisite for potent inhibition. nih.gov

Conformational analysis, using computational methods like molecular mechanics calculations alongside experimental techniques such as NMR spectroscopy, can determine the preferred spatial arrangement of the phenyl and isoquinoline rings. nih.govpsu.edu The presence of the ortho-fluoro substituent in this compound is expected to create steric hindrance that restricts free rotation around the C-C single bond connecting the two rings. This restriction can lock the molecule into a specific conformation, which may be beneficial or detrimental to binding, depending on the target's topology. nih.gov

Studies on related 1-phenyl- and 4-phenyl-tetrahydroisoquinolines have shown that the heterocyclic ring often adopts a half-chair conformation with the phenyl rings in a pseudo-equatorial position to minimize steric strain. nih.govpsu.edu For the aromatic 4-phenylisoquinoline, the key factor would be the dihedral angle. A molecular modeling study might reveal that a non-planar (twisted) conformation is the lowest energy state and is the bioactive conformation required for fitting into the target's binding pocket. nih.gov Understanding these conformational preferences is essential for rationalizing observed SAR and for designing new analogs with improved potency.

Rational Design Principles for Isoquinoline-Based Ligands

The isoquinoline scaffold has proven to be a "privileged structure" in medicinal chemistry, serving as a template for developing inhibitors for various targets, particularly protein kinases. nih.govnih.gov Rational design principles leverage structural and computational insights to guide the synthesis of new, more potent, and selective ligands.

Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target protein—ideally in complex with an isoquinoline ligand—is available, SBDD becomes a powerful tool. nih.govnih.gov The structure reveals the precise binding mode, identifying key hydrogen bonds, hydrophobic interactions, and van der Waals contacts. nih.gov This information allows designers to propose modifications that enhance these interactions. For example, if an unoccupied hydrophobic pocket is identified near the bromo-substituent of this compound, analogs with larger hydrophobic groups at that position could be designed to fill the pocket and increase binding affinity.

Ligand-Based Drug Design: In the absence of a target structure, ligand-based approaches are employed. nih.govresearchgate.net One such method is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. mdpi.com A pharmacophore model can be built from a set of active isoquinoline analogs and then used to screen virtual libraries for new compounds that match the model, or to guide the design of novel scaffolds. nih.gov

Fragment-Based Drug Design (FBDD): FBDD is another effective strategy where small molecular fragments are screened for weak binding to the target protein. researchoutreach.org Promising fragments can then be grown or linked together to create a more potent lead compound. For instance, an isoquinoline core could be identified as one fragment, and a substituted phenyl as another. These can be optimized and then merged to generate potent inhibitors, a strategy that has been successfully applied to the design of isoquinoline-based kinase inhibitors. researchoutreach.org

Computational tools such as molecular docking and molecular dynamics simulations are integral to these design strategies. mdpi.comhilarispublisher.com Docking predicts how a designed ligand might bind to a target protein, while molecular dynamics simulations provide insight into the stability of the protein-ligand complex over time. hilarispublisher.com By combining SAR data with these computational approaches, the design of next-generation isoquinoline-based ligands can be pursued in a more efficient and rational manner. nih.gov

Investigation of Molecular Mechanisms Underlying Observed Biological Effects

The precise molecular mechanisms underpinning the biological activities of this compound remain an area of active investigation. In the absence of direct studies on this specific compound, insights into its potential modes of action can be extrapolated from research on structurally related isoquinoline and quinoline analogs. The presence of the isoquinoline scaffold, coupled with the bromo- and fluoro-substituted phenyl moiety, suggests several plausible molecular targets and signaling pathways that may be modulated by this class of compounds.

Isoquinoline alkaloids and their synthetic derivatives are known to exert a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities, by interacting with various biological macromolecules. nih.gov The planar aromatic nature of the isoquinoline ring system allows for intercalation into DNA or binding to the active sites of enzymes, while the substituted phenyl group at the 4-position can engage in specific interactions that enhance potency and selectivity.

Potential Enzyme Inhibition:

A significant body of research points to enzyme inhibition as a primary mechanism for the biological effects of isoquinoline derivatives. nih.gov Several classes of enzymes have been identified as potential targets for compounds structurally similar to this compound.

Topoisomerase Inhibition: Brominated quinolines have demonstrated the ability to inhibit human DNA topoisomerase I, an enzyme crucial for DNA replication and repair. nih.gov This inhibition leads to the accumulation of DNA strand breaks and subsequently induces apoptosis in cancer cells. Given the structural similarities, it is plausible that this compound could exert cytotoxic effects through a similar mechanism.

Tubulin Polymerization Inhibition: A series of 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. Molecular docking studies have helped to elucidate the structure-activity relationships, highlighting the importance of the phenyl ring substitution for bioactivity. nih.gov The 4-phenylisoquinoline scaffold of the subject compound suggests that it may also interfere with microtubule function.

Kinase Inhibition: The quinazoline scaffold, an isomer of isoquinoline, is a common feature in many kinase inhibitors used in cancer therapy. nih.govmdpi.com These compounds often target the ATP-binding pocket of tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). mdpi.com The substitution pattern on the phenyl ring is critical for determining the selectivity and potency of these inhibitors. researchgate.net Isoquinoline-tethered quinazoline derivatives have been shown to exhibit potent HER2 inhibition. nih.gov It is therefore conceivable that this compound could function as a kinase inhibitor, thereby modulating signal transduction pathways involved in cell proliferation and survival.

Table 1: Investigated Biological Activities of Structurally Related Quinoline and Isoquinoline Derivatives

| Compound Class | Biological Activity | Investigated Mechanism |

| Brominated Quinolines | Anticancer | Inhibition of human DNA topoisomerase I nih.gov |

| 1-Phenyl-3,4-dihydroisoquinolines | Anticancer | Inhibition of tubulin polymerization nih.gov |

| 4-Aminoquinolines | Antimalarial | Inhibition of β-hematin formation nih.gov |

| Quinazoline Derivatives | Anticancer | Inhibition of EGFR and VEGFR tyrosine kinases nih.govmdpi.com |

Modulation of Cellular Signaling Pathways:

Beyond direct enzyme inhibition, isoquinoline analogs have been shown to modulate various intracellular signaling pathways that are often dysregulated in disease states. The specific substitution on the isoquinoline core can influence which pathways are affected.

NF-κB Signaling: While not directly studied for this compound, related heterocyclic structures are known to modulate the NF-κB pathway, a key regulator of inflammation and cell survival.

Apoptosis Induction: Many cytotoxic isoquinoline derivatives ultimately lead to the induction of apoptosis. This can be triggered by various upstream events, including DNA damage, cell cycle arrest, or the inhibition of pro-survival signaling pathways. nih.gov

In Silico and Molecular Modeling Studies:

In the absence of empirical data, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable predictions about the potential biological targets of novel compounds like this compound. lums.ac.irmanmiljournal.ruresearchgate.net By modeling the interaction of the compound with the binding sites of various known drug targets, it is possible to generate hypotheses about its mechanism of action that can then be tested experimentally. For instance, docking studies on similar heterocyclic compounds have successfully predicted their binding to the ATP-binding pocket of DNA gyrase and various kinases. lums.ac.ir

Table 2: Predicted and Observed Mechanisms for Related Heterocyclic Scaffolds

| Heterocyclic Scaffold | Predicted/Observed Target | Predicted/Observed Effect |

| Quinoline | DNA Topoisomerase I | DNA damage, apoptosis nih.gov |

| Isoquinoline | Tubulin | Disruption of microtubule formation, cell cycle arrest nih.gov |

| Quinazoline | EGFR/VEGFR Kinases | Inhibition of signal transduction, reduced cell proliferation mdpi.com |

| Brominated Acridines | DNA-(apurine or apyrimidine site) lyase | DNA repair modulation ucj.org.ua |

Computational and Theoretical Chemistry Studies of 4 4 Bromo 2 Fluorophenyl Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering deep insights into the intrinsic properties of molecules. For 4-(4-Bromo-2-fluorophenyl)isoquinoline, these calculations can elucidate its electronic structure, reactivity, and spectroscopic signatures.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, electrostatic potential maps)

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Electrostatic potential maps (EPMs) offer a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the nitrogen atom of the isoquinoline (B145761) ring is expected to be an electron-rich region, indicated by a negative electrostatic potential, making it a likely site for protonation and hydrogen bonding. Conversely, the regions around the hydrogen atoms and the bromine atom are expected to exhibit a positive electrostatic potential.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data based on related compounds)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.8 eV | Relates to the electron-accepting ability of the molecule. |

Reactivity Prediction through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. By analyzing the HOMO and LUMO, one can predict how the molecule will interact with other chemical species. The locations of the HOMO and LUMO density distributions indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

For this compound, the HOMO is likely to be distributed over the isoquinoline ring system, suggesting that this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, is expected to be more localized on the bromo-fluorophenyl ring, indicating its susceptibility to nucleophilic attack. Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. doi.org

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool in the structural elucidation of organic molecules. By calculating the magnetic shielding tensors, the chemical shifts for each nucleus in this compound can be predicted. These theoretical values, when compared with experimental spectra, can confirm the proposed structure. Studies on similar heterocyclic compounds have shown good correlation between DFT-calculated and experimental NMR data. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. semanticscholar.org For this compound, TD-DFT calculations would likely predict electronic transitions in the ultraviolet-visible region, corresponding to π → π* and n → π* transitions within the aromatic system. researchgate.net These predictions can provide insights into the color and photophysical properties of the compound.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Elucidation of Binding Modes with Identified Biological Targets

While specific biological targets for this compound have not been explicitly identified in the provided search results, the isoquinoline and quinazoline scaffolds are present in many biologically active compounds, including kinase inhibitors. nih.govnih.gov For example, derivatives of the structurally similar quinazoline have been shown to bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov

Molecular docking simulations could be performed to investigate the potential binding of this compound to various kinase targets. These simulations would reveal the likely binding pose of the molecule within the active site of the protein. Key interactions, such as hydrogen bonds between the isoquinoline nitrogen and amino acid residues in the binding pocket, as well as hydrophobic interactions involving the aromatic rings, would be identified. The bromo and fluoro substituents on the phenyl ring could also play a crucial role in modulating these interactions and improving binding specificity.

Prediction of Binding Affinities

In addition to predicting the binding mode, molecular docking programs can also estimate the binding affinity of a ligand for its target. This is typically expressed as a docking score or a predicted binding free energy (ΔGbind). A lower docking score generally indicates a more favorable binding interaction.

By docking this compound into the active sites of various biological targets, it would be possible to predict its potential inhibitory activity. For instance, docking studies on similar heterocyclic compounds have been used to predict their potential as elastase inhibitors. nih.gov These predictions can help to prioritize compounds for further experimental testing and guide the design of more potent analogs.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Parameter | Predicted Value | Significance |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Key Interacting Residues | Met793, Lys745, Cys797 | Highlights the specific amino acids involved in binding. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the dynamic behavior of molecules, such as conformational changes and their interactions with biological macromolecules like proteins. nih.govdntb.gov.ua

Ligand-Protein Interactions: MD simulations are instrumental in studying the stability and dynamics of a ligand-protein complex. nih.gov Once this compound is docked into the active site of a target protein, an MD simulation can be run for an extended period (typically nanoseconds to microseconds) to assess the stability of the binding pose. nih.govmdpi.com Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. mdpi.com Furthermore, these simulations provide a dynamic picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. nih.gov This information is vital for understanding the basis of molecular recognition and for designing derivatives with improved binding affinity.

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound with a Target Protein

| Simulation Metric | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand within the active site. |

| Average Protein Backbone RMSD | 2.0 Å | Shows the overall protein structure remains stable during the simulation. |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | A favorable binding free energy suggesting a strong interaction. |

| Key Interacting Residues | GLU-166, LEU-141, ASP-187 | Highlights specific amino acids crucial for ligand binding. mdpi.com |

| Dominant Interaction Type | Hydrophobic & Pi-Pi Stacking | Suggests the nature of the forces driving the binding event. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design that defines the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govnih.gov A pharmacophore model does not represent a real molecule but rather a collection of abstract features that are critical for biological activity. nih.gov

Based on the structure of this compound, a structure-based pharmacophore model can be generated. mdpi.com The key chemical features would likely include:

Two Aromatic Rings (AR): One for the isoquinoline system and one for the bromofluorophenyl ring.

A Hydrogen Bond Acceptor (HBA): The nitrogen atom in the isoquinoline ring. nih.gov

Hydrophobic Features (H): Associated with the bromo and fluoro substituents and the aromatic rings. nih.gov

Exclusion Volumes: To represent the forbidden areas occupied by the receptor. nih.gov

Once developed and validated, this pharmacophore model can be used as a 3D query for virtual screening of large chemical databases (e.g., ZINC, Maybridge). frontiersin.orgnih.govdovepress.com The screening process identifies other molecules from the database that match the defined pharmacophoric features and their spatial arrangement, even if they have a completely different chemical scaffold. austinpublishinggroup.com The resulting "hit" compounds are then prioritized for further computational analysis, such as molecular docking, and subsequent experimental testing. mdpi.com This approach accelerates the discovery of novel lead compounds with potential biological activity. nih.gov

Table 2: Hypothetical Pharmacophore Features for this compound

| Feature Type | Location | Geometric Constraint (Radius/Vector) |

| Aromatic Ring (AR1) | Isoquinoline Core | 1.5 Å Radius Sphere |

| Aromatic Ring (AR2) | Bromofluorophenyl Ring | 1.5 Å Radius Sphere |

| Hydrogen Bond Acceptor (HBA) | Isoquinoline Nitrogen | Vector pointing away from the ring |

| Hydrophobic (HY) | Bromo substituent | 1.0 Å Radius Sphere |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by numerical descriptors, determine its biological activity. derpharmachemica.com

To develop a QSAR model for this compound, a dataset of structurally related isoquinoline derivatives would first be required. japsonline.com This involves synthesizing a library of analogs with variations at different positions of the isoquinoline and phenyl rings and measuring their biological activity (e.g., IC50 values for enzyme inhibition) through in vitro assays. nih.gov

Once the data is collected, a predictive QSAR model can be built. nih.gov The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure. A statistical technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to generate an equation that correlates a subset of these descriptors with the observed biological activity. nih.gov The resulting model can predict the activity of new, untested compounds, thereby guiding the synthesis of more potent derivatives. nih.govnih.gov

Table 3: Hypothetical Data for a QSAR Study of Isoquinoline Derivatives

| Compound ID | R1-Substituent | R2-Substituent | pIC50 (Experimental) | LogP (Descriptor) | Molecular Weight (Descriptor) |

| 1 | -F | -Br | 6.5 | 4.2 | 316.1 |

| 2 | -Cl | -Br | 6.8 | 4.5 | 332.6 |

| 3 | -F | -Cl | 6.2 | 3.9 | 271.7 |

| 4 | -F | -I | 7.1 | 4.8 | 363.1 |

The selection of appropriate descriptors is a critical step in QSAR modeling. buecher.de Descriptors can be categorized as:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the 3D structure, such as molecular surface area.

Physicochemical: Such as logP (lipophilicity), molar refractivity (steric properties), and dipole moment (electronic properties).

After a QSAR model is developed, it must undergo rigorous statistical validation to ensure its robustness, reliability, and predictive power. nih.govderpharmachemica.com Key validation methods include:

Internal Validation: This assesses the model's stability and is often performed using cross-validation techniques like leave-one-out (LOO). mdpi.com The cross-validated correlation coefficient (Q²) is a key metric; a Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive ability on compounds not used in model generation). buecher.de The model's performance on the test set, measured by the predictive R² (R²_pred), indicates its ability to generalize to new chemical entities. nih.gov

Y-Randomization: The biological activity data is randomly shuffled multiple times to build new QSAR models. researchgate.net A significant drop in the correlation coefficients for the randomized models confirms that the original model is not due to a chance correlation. researchgate.net

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 mdpi.com |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 mdpi.com |

| R²_pred (External Validation R²) | Measures the predictive ability on an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and observed values. | As low as possible |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 4 4 Bromo 2 Fluorophenyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 4-(4-bromo-2-fluorophenyl)isoquinoline in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-Dimensional (1D) NMR:

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, the aromatic protons of the isoquinoline (B145761) ring are expected to appear in the downfield region, typically between δ 7.0 and 9.5 ppm, with signals for protons adjacent to the nitrogen atom being the most deshielded smolecule.com. The protons on the substituted phenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR: The carbon-13 spectrum reveals the number of chemically distinct carbon environments. The aromatic carbons of this compound are expected to resonate between δ 120 and 160 ppm smolecule.com. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant, which is a key diagnostic feature.

Two-Dimensional (2D) NMR: 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks, allowing for the assignment of protons within the same spin system. It would clearly delineate the protons on the isoquinoline core from those on the bromofluorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate each proton with its directly attached carbon atom, enabling the definitive assignment of carbon signals based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded or coupled through bonds. For this molecule, NOESY can provide critical information on the preferred conformation, specifically the dihedral angle between the planes of the isoquinoline and the phenyl rings, by detecting through-space interactions between protons on the different rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

| Isoquinoline Aromatic Protons | 7.0 - 9.5 | Doublet, Triplet, Multiplet |

| Phenyl Ring Aromatic Protons | 7.0 - 8.0 | Doublet of Doublets (due to H-H and H-F coupling) |

| Aromatic Carbons | 120 - 160 | Singlet, Doublet (due to C-F coupling) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns upon ionization. The molecular formula for this compound is C₁₅H₉BrFN, corresponding to a molecular weight of approximately 302.14 g/mol smolecule.com.

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of approximately 302. A key diagnostic feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. Collision-induced dissociation (CID) experiments can be performed to systematically break the molecule apart, providing valuable structural information. Common fragmentation pathways for isoquinoline-type structures may include the loss of the bromine atom, the fluorine atom, or the cleavage of the isoquinoline ring system nih.govnih.govresearchgate.net.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | ~302 / 304 | Molecular ion peak (showing Br isotopic pattern) |

| [M-Br]⁺ | ~223 | Loss of a bromine radical |

| [M-HCN]⁺ | ~275 / 277 | Loss of hydrogen cyanide from the isoquinoline ring |

| [C₁₅H₉FN]⁺ | ~222 | Fragment resulting from the loss of a bromine atom |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com These methods are excellent for identifying the functional groups present and providing a unique "fingerprint" for the compound.

IR Spectroscopy: To be IR active, a vibration must cause a change in the molecule's dipole moment edinst.com. Key expected absorptions for this compound include:

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

Aromatic C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region.

C-F stretching, which gives a strong absorption band typically in the 1000-1300 cm⁻¹ range.

C-Br stretching vibrations, which appear at lower frequencies, usually below 800 cm⁻¹.

Raman Spectroscopy: Raman active vibrations involve a change in the polarizability of the molecule edinst.com. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching of the aromatic rings would be expected to produce strong signals in the Raman spectrum. The combination of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework.

Table 3: Predicted Vibrational Spectroscopy Data

| Functional Group / Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C / C=N Stretch | 1400 - 1650 | 1400 - 1650 |

| C-F Stretch | 1000 - 1300 | Weak or inactive |

| C-Br Stretch | < 800 | < 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, which contains an extended conjugated π-electron system, characteristic absorptions in the UV region are expected.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated.

This analysis would provide definitive data on:

Bond lengths and angles: Precise measurements for all atoms in the molecule.

Planarity: Confirmation of the planarity of the isoquinoline and phenyl rings.

Conformation: The exact dihedral angle between the isoquinoline and the 4-bromo-2-fluorophenyl ring systems, which is influenced by steric hindrance between the rings.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by non-covalent intermolecular forces. For this compound, potential interactions that would be analyzed include:

π–π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules, which are a major organizing force in the crystal packing of such compounds.

Halogen Bonding: Potential interactions involving the bromine atom.

Weak Hydrogen Bonds: C-H···N or C-H···F interactions, which can further stabilize the crystal structure.

Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Analysis (if chiral derivatives are relevant)

While research directly investigating chiral derivatives of this compound using chiroptical spectroscopy is not extensively documented in publicly available literature, the principles of these techniques are highly relevant for the potential stereochemical analysis of any such derivatives that may be synthesized. Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of chiral molecules.

Should chiral centers be introduced into the this compound scaffold, for instance through asymmetric synthesis or the introduction of chiral substituents, ECD and VCD would be indispensable for elucidating their three-dimensional structure. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule, providing unique spectral fingerprints that are highly sensitive to its stereochemistry.

Theoretical and Practical Application:

The general workflow for stereochemical analysis using chiroptical spectroscopy involves the following steps:

Synthesis and Isolation: Chiral derivatives of this compound would first need to be synthesized and the different stereoisomers isolated.

Experimental Spectra Acquisition: The ECD and VCD spectra of the isolated stereoisomers would be recorded.

Computational Modeling: Quantum chemical calculations, typically using Density Functional Theory (DFT), would be performed to predict the theoretical ECD and VCD spectra for each possible stereoisomer.

Spectral Comparison: The experimentally measured spectra would be compared with the computationally predicted spectra. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized molecule.

The combination of experimental and computational approaches provides a high degree of confidence in the stereochemical assignment.

Illustrative Data:

While no specific experimental data exists for chiral derivatives of this compound, the following tables illustrate how such data would be presented and interpreted.

Table 1: Hypothetical ECD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for (R)-enantiomer | Calculated Δε (M⁻¹cm⁻¹) for (S)-enantiomer |

| 220 | +15.2 | +14.8 | -14.8 |

| 250 | -8.5 | -8.9 | +8.9 |

| 280 | +5.1 | +4.7 | -4.7 |

| 310 | -2.3 | -2.5 | +2.5 |

In this hypothetical example, the close agreement between the experimental ECD spectrum and the calculated spectrum for the (R)-enantiomer would confirm its absolute configuration.

Table 2: Hypothetical VCD Data for a Chiral Derivative of this compound

| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (R)-enantiomer | Calculated ΔA (x 10⁻⁵) for (S)-enantiomer |

| 1650 | +2.8 | +3.1 | -3.1 |

| 1600 | -1.5 | -1.7 | +1.7 |

| 1450 | +0.9 | +1.1 | -1.1 |

| 1300 | -0.6 | -0.8 | +0.8 |

Similarly, for VCD, the correlation between the signs and relative intensities of the experimental and calculated vibrational bands would provide a definitive assignment of the molecule's absolute stereochemistry. The complementary nature of ECD, which probes electronic transitions, and VCD, which investigates vibrational transitions, makes their combined use a highly robust method for stereochemical elucidation in chiral molecules. Therefore, should the synthesis of chiral derivatives of this compound be pursued, these chiroptical techniques would be essential for their structural characterization.

Future Directions and Emerging Research Avenues for 4 4 Bromo 2 Fluorophenyl Isoquinoline

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of isoquinoline (B145761) derivatives has traditionally been accomplished through methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. However, these classical approaches often necessitate harsh reaction conditions, the use of hazardous reagents, and can result in low yields, particularly for highly substituted derivatives like 4-(4-bromo-2-fluorophenyl)isoquinoline.

Modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally benign methods. For isoquinolines, this has led to the exploration of transition-metal-catalyzed reactions, such as C-H activation/annulation cascades. These methods offer a more atom-economical approach, allowing for the construction of the isoquinoline core with greater precision and under milder conditions. For instance, palladium-catalyzed intramolecular cyclization of ortho-alkynyl benzyl azides has been shown to be an effective strategy for producing 4-bromoisoquinolines.

Future research in this area will likely concentrate on several key aspects to enhance synthetic efficiency:

Catalyst Development: The design of novel, more active, and selective catalysts, potentially using earth-abundant metals, will be crucial.

One-Pot Reactions: The development of multi-component, one-pot reactions will streamline the synthesis process, reducing the number of steps, solvent waste, and purification efforts.

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of substituted isoquinolines.

| Synthetic Approach | Key Features | Potential Advantages |

| Transition-Metal Catalysis | C-H activation, cross-coupling reactions | High efficiency, regioselectivity, milder conditions |

| Cascade Reactions | Multiple bond formations in a single step | Increased complexity from simple precursors, reduced waste |

| Photoredox Catalysis | Use of light to drive chemical reactions | Mild conditions, novel reaction pathways |

| Flow Chemistry | Continuous processing of reagents | Precise control, scalability, enhanced safety |

Expansion of Biological Target Repertoire and Polypharmacology Studies

The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. Derivatives of isoquinoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.

For this compound, future research will aim to move beyond preliminary screenings to a more comprehensive understanding of its biological targets and mechanisms of action. This will involve:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific proteins and cellular pathways that this compound interacts with.

Polypharmacology: Investigating the possibility that this compound and its derivatives may interact with multiple biological targets. This "polypharmacology" can be advantageous in treating complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated.

Kinase Inhibition: Given that many quinoline and isoquinoline derivatives are known to be kinase inhibitors, a key area of investigation will be the screening of this compound against a broad panel of protein kinases involved in cancer cell signaling.

Neurodegenerative Diseases: The structural similarities of isoquinolines to certain endogenous neurotoxins and their ability to interact with targets in the central nervous system make them interesting candidates for research in neurodegenerative diseases like Parkinson's and Alzheimer's.

Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The potential of bromo- and fluoro-substituted aromatic compounds to exhibit antibacterial and antifungal properties makes this a promising avenue for exploration.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can significantly accelerate the design and optimization of new molecules with desired properties.

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data for isoquinoline derivatives to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can then predict the biological activity, toxicity, and physicochemical properties of novel, computationally designed analogs of this compound before they are synthesized.

De Novo Design: Generative AI models can be used to design entirely new isoquinoline derivatives with optimized properties. These models can explore a vast chemical space to identify novel structures that are predicted to have high efficacy and favorable safety profiles.

Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds against specific biological targets to identify potential hits. This can significantly reduce the time and cost associated with traditional high-throughput screening.

Synthesis Prediction: AI tools are being developed to predict the most efficient synthetic routes for complex molecules, which could aid in the development of novel and more efficient syntheses of this compound and its derivatives.

| AI/ML Application | Description | Potential Impact |

| QSAR/QSPR Modeling | Predicting activity and properties based on chemical structure. | Faster identification of promising candidates. |

| Generative Models | Designing novel molecules with desired characteristics. | Exploration of new chemical space for improved compounds. |

| Virtual Screening | Computationally screening large compound libraries. | Cost-effective and rapid identification of potential hits. |

| Retrosynthesis Prediction | Predicting optimal synthetic pathways. | More efficient and sustainable chemical synthesis. |

Exploration of Self-Assembly and Nanomaterial Applications

The planar and aromatic nature of the isoquinoline core, combined with the potential for intermolecular interactions introduced by the bromo and fluoro substituents, makes this compound an intriguing candidate for applications in materials science, particularly in the realm of self-assembly and nanomaterials.

Future research in this area could explore:

Supramolecular Chemistry: The ability of the isoquinoline nitrogen to participate in hydrogen bonding and the potential for halogen bonding and π-π stacking interactions could be harnessed to create well-defined supramolecular architectures, such as liquid crystals and gels.

Organic Electronics: Isoquinoline derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through further functionalization to develop new materials for these applications.

Fluorescent Probes: The inherent fluorescence of many aromatic heterocyclic compounds suggests that derivatives of this compound could be developed as fluorescent sensors for the detection of metal ions or other analytes.

Nanoparticle Functionalization: This compound could be used to functionalize the surface of nanoparticles, imparting specific properties such as enhanced cellular uptake or targeted drug delivery.

Environmental Impact and Sustainable Synthesis Considerations for Isoquinolines

The principles of green chemistry are becoming increasingly important in all areas of chemical synthesis. For isoquinoline derivatives, this means moving away from traditional synthetic methods that often involve toxic solvents, hazardous reagents, and the generation of significant waste.

Future research will need to address the environmental impact of isoquinoline synthesis by:

Life Cycle Assessment: Conducting a thorough life cycle assessment of both traditional and modern synthetic routes to quantify their environmental footprint.

Green Solvents: Developing synthetic protocols that utilize greener solvents such as water, ethanol, or supercritical carbon dioxide, or even solvent-free conditions.

Catalyst Recycling: Designing catalytic systems where the catalyst can be easily recovered and reused, reducing waste and cost.

Atom Economy: Focusing on reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the isoquinoline core.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutics, advanced materials, and more sustainable chemical processes.

Q & A

Q. What are the common synthetic routes for 4-(4-Bromo-2-fluorophenyl)isoquinoline and its derivatives?

Methodological Answer: Synthesis typically involves cyclization or cross-coupling reactions. For example:

- Cyclization: Reacting 4-bromobenzaldehyde with amines (e.g., naphthalen-2-amine) in THF with iodine as a catalyst yields derivatives with ~87% efficiency .

- Cross-Coupling: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using brominated intermediates and boronic acids is effective for functionalization .

- Derivatization: Post-synthetic modifications, such as converting carboxylic acids to oxadiazoles, involve hydrazide intermediates and cyclization with POCl₃ .

| Reaction Type | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | 4-Bromobenzaldehyde, THF, I₂ | 87% | |

| Suzuki Coupling | PdCl₂(PPh₃)₂, K₂CO₃, DMF | ~75% | |

| Oxadiazole Formation | POCl₃, hydrazide intermediates | 60-80% |

Q. How is structural characterization performed for this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR/IR: Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with reference spectra (e.g., InChi/SMILES data for computational validation) .

- X-ray Crystallography: For ambiguous structures (e.g., unexpected salts or stereoisomers), grow single crystals via slow evaporation (e.g., DMF solutions) and refine H-atom positions geometrically .

Advanced Research Questions

Q. How can low yields in the cyclization step of isoquinoline derivatives be optimized?

Methodological Answer: Troubleshooting involves:

- Catalyst Screening: Replace iodine with Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance electron-deficient aromatic systems .

- Solvent Effects: Test polar aprotic solvents (e.g., DMF) versus ethers (e.g., THF) to stabilize intermediates.

- Temperature Control: Gradual heating (e.g., 60°C to reflux) minimizes side reactions.

- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure products .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or elemental analysis mismatches)?

Methodological Answer: Contradictions often arise from impurities or structural anomalies:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (e.g., C₁₁H₁₃BrFNO for related morpholine derivatives) .

- X-ray Diffraction: Resolve stereochemical ambiguities, as seen in unexpected thiocyanate salt formation .

- 2D NMR (COSY, NOESY): Assign coupling patterns for fluorinated or brominated substituents .

Q. What strategies are recommended for studying the reactivity of fluorinated/brominated isoquinolines in cross-coupling reactions?

Methodological Answer:

- Substrate Scope: Test aryl halides (Br vs. F) in Pd-catalyzed couplings; bromine typically offers higher reactivity .

- Mechanistic Probes: Use deuterated analogs or kinetic isotope effects to identify rate-determining steps.

- Computational Modeling: Validate reaction pathways (e.g., transition-state energies) using DFT calculations based on SMILES/InChi descriptors .

Q. How to design experiments for functionalizing the isoquinoline core with electron-withdrawing groups?

Methodological Answer:

- Electrophilic Substitution: Introduce nitro or sulfonyl groups using HNO₃/H₂SO₄ or chlorosulfonic acid under controlled temperatures.

- Nucleophilic Aromatic Substitution: Replace bromine with amines or alkoxides in polar aprotic solvents (e.g., DMF at 120°C) .

- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to temporarily block reactive sites during multi-step syntheses .

Data Analysis & Experimental Design

Q. How to analyze competing reaction pathways in the synthesis of tetrahydroisoquinoline derivatives?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via LC-MS to detect intermediates (e.g., imine vs. enamine formation).

- Byproduct Identification: Use GC-MS or preparative TLC to isolate and characterize side products (e.g., dimerization species) .

- pH Control: Adjust reaction medium acidity to favor protonation states conducive to the desired pathway .

Q. What advanced techniques are used to study adsorption or surface interactions of halogenated isoquinolines?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.